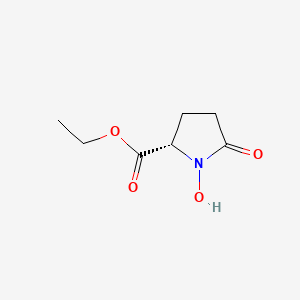

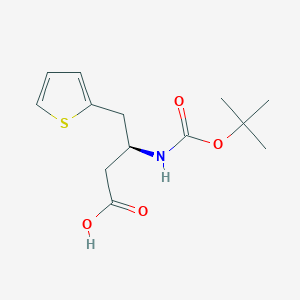

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-2-yl)propanoic acid” is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 . It’s available from suppliers such as Bejing Famous Pharmaceutical Technology Co., Ltd .

Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl group, an amino group, and a thiophen-2-yl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.33 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the resources I found.Aplicaciones Científicas De Investigación

Chemical Synthesis of Borinic Acid Derivatives

Summary of Application

This compound is used in the synthesis of borinic acid derivatives, which are important in cross-coupling reactions, catalysis, and the creation of materials for optoelectronics.

Methods of Application

The synthesis involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with ligands such as diols or amino alcohols.

Results

The borinic acids produced exhibit enhanced Lewis acidity and have been used to catalyze regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions .

Synthesis of Pyrrole Derivatives

Summary of Application

The compound is involved in the synthesis of multi-substituted pyrrole derivatives, which are significant in pharmaceuticals and natural products with various biological activities.

Methods of Application

It is used in [3+2] cycloaddition reactions with tosylmethyl isocyanides (TosMICs) and electron-deficient compounds to form pyrrole heterocycles.

Results

This method has enabled the synthesis of pyrrole compounds with a broad range of substrates, contributing to the development of new pharmaceuticals and bioactive molecules .

Carbohydrate Chemistry

Summary of Application

In carbohydrate chemistry, the compound is used to protect carbohydrate-derived diols as cyclic boronic esters, facilitating the synthesis of various glycosides.

Methods of Application

The protection involves the formation of cyclic boronic esters from carbohydrate-derived diols, which are then used in subsequent synthetic steps.

Results

This approach has been instrumental in the synthesis of complex carbohydrates, including mannofuranosides and β-mannopyranosides .

Safety And Hazards

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-9(8-11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQYZXFFROGLRS-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CS1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide](/img/structure/B1143102.png)

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)